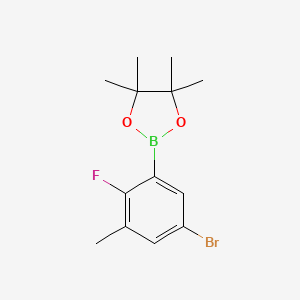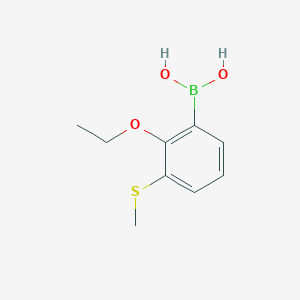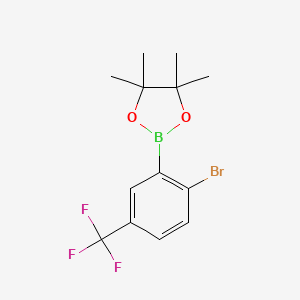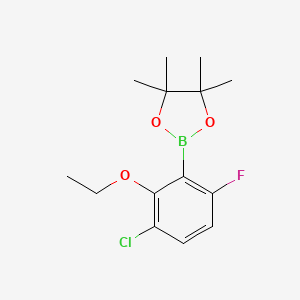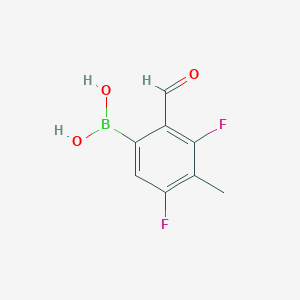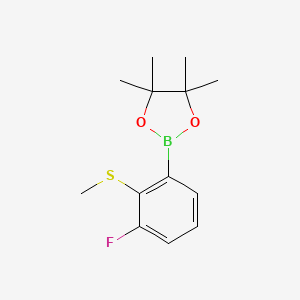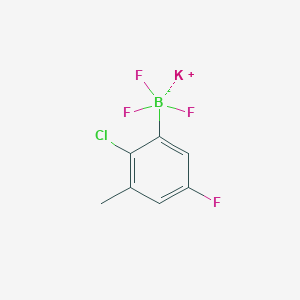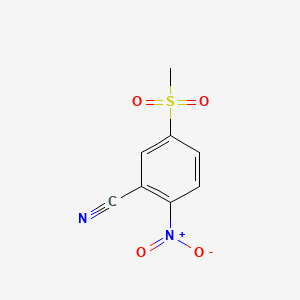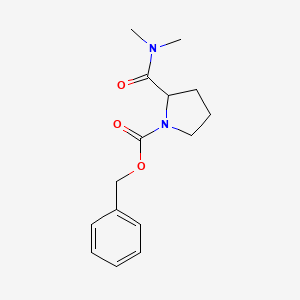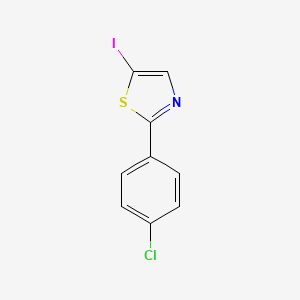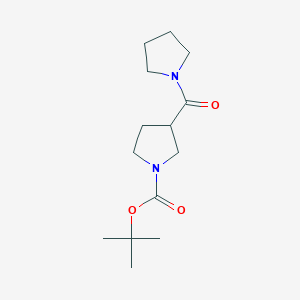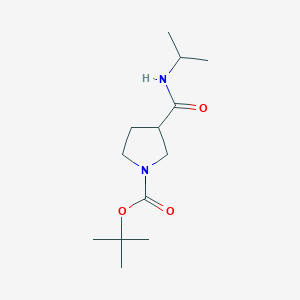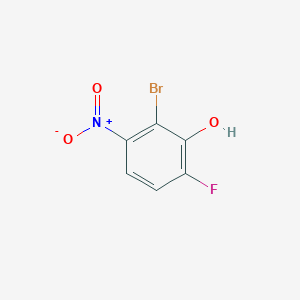
2-Bromo-6-fluoro-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrophenol typically involves the nitration of 2-bromo-6-fluorophenol. The process begins with the bromination of 2-fluorophenol to obtain 2-bromo-6-fluorophenol. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring makes it susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C) or metal hydrides (NaBH4) are employed.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base (NaOH, KOH).
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Reduction: The major product is 2-Bromo-6-fluoro-3-aminophenol.
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as 2-amino-6-fluoro-3-nitrophenol or 2-thio-6-fluoro-3-nitrophenol
Scientific Research Applications
2-Bromo-6-fluoro-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms enhance the compound’s reactivity and influence its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Fluoro-4-nitrophenol
Uniqueness
2-Bromo-6-fluoro-3-nitrophenol is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-5-4(9(11)12)2-1-3(8)6(5)10/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQLPBYNRSVJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
